molecular formula C23H27N3O B2972860 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol CAS No. 475086-75-0

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol

Numéro de catalogue: B2972860
Numéro CAS: 475086-75-0
Poids moléculaire: 361.489
Clé InChI: PKBSUZWFQXNCSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is a chemical compound with the molecular formula C23H27N3O and a molecular weight of 361.49 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of diphenyl groups and an isopropylamino substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine and butanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both diphenyl and isopropylamino groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

Overview

4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol is a synthetic compound with the molecular formula C23H27N3OC_{23}H_{27}N_{3}O and a molecular weight of 361.49 g/mol. This compound exhibits significant biological activity primarily through its interaction with the prostacyclin (PGI2) receptor, also known as the IP receptor. Its mechanism of action involves acting as an agonist at this receptor, leading to various pharmacological effects.

Target Receptor : The primary target of this compound is the IP receptor.

Mode of Action :

  • Agonism : The compound activates the IP receptor, which subsequently triggers a cascade of intracellular signaling pathways.
  • Biochemical Pathways : Activation leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation, which are crucial for cardiovascular health.

Pharmacokinetics

The compound is noted for its oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Biological Effects

The activation of the IP receptor by this compound results in:

  • Vasodilation : This effect is beneficial in conditions requiring improved blood flow.
  • Inhibition of Platelet Aggregation : This property can be advantageous in preventing thrombotic events.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
VasodilationIncreased blood flow in animal models
Platelet Aggregation InhibitionReduced clot formation in vitro
cAMP Level IncreaseEnhanced signaling pathways related to cardiovascular function

Case Study Analysis

In a study examining the vasodilatory effects of this compound, researchers observed significant reductions in arterial pressure in rat models. The study highlighted the compound's potential therapeutic applications in managing hypertension and other cardiovascular diseases.

Another investigation focused on its antithrombotic properties, where it was shown to effectively inhibit platelet aggregation in vitro. This suggests that the compound could serve as a novel agent in preventing thrombus formation during surgical procedures or in patients at risk for cardiovascular events.

Synthetic Routes

The synthesis typically involves:

  • Reactants : 5,6-diphenylpyrazine and isopropylamine.
  • Conditions : The reaction is conducted under controlled temperatures with appropriate catalysts and solvents to optimize yield and purity.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Properties
4-(5,6-Diphenylpyrazin-2-yl)butan-1-olC_{20}H_{21}N_{3}OLacks isopropyl group; different biological effects
2-(4-(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxyacetic acidC_{22}H_{26}N_{3}O_3Different receptor targets; broader applications

Propriétés

IUPAC Name

4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-18(2)26(15-9-10-16-27)21-17-24-22(19-11-5-3-6-12-19)23(25-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,27H,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSUZWFQXNCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCO)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475086-75-0
Record name 4-((5,6-Diphenyl-Pyrazin-2-yl)(isopropyl)amino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 g of 2-chloro-5,6-diphenylpyrazine and 131.22 g of 4-(isopropylamino)-1-butanol were mixed and then heated with stirring at 190° C. for 10 hours. The reaction solution was air-cooled, poured into water, extracted with diethyl ether, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography to obtain 22.96 g of the desired compound as a colorless crystal having a melting point of 102 to 103° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
131.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.